molecular formula C21H26O4 B8164869 (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol

Cat. No.: B8164869
M. Wt: 342.4 g/mol
InChI Key: GTPLEPLJBOZVNQ-IBGZPJMESA-N
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Description

(S)-4-(2-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is a chiral compound featuring a central isopropyl group bridging two aromatic rings. The (S)-configured dioxolane ring is attached via a methoxy linker to one phenyl group, while the other phenyl group is substituted with a hydroxyl group. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

4-[2-[4-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]phenyl]propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-20(2,15-5-9-17(22)10-6-15)16-7-11-18(12-8-16)23-13-19-14-24-21(3,4)25-19/h5-12,19,22H,13-14H2,1-4H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPLEPLJBOZVNQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)COC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Chiral Epoxide Ring-Opening (Patent WO2017158615A1)

This method leverages (S)-oxiran-2-ylmethanol to establish stereochemistry:

  • Step 1 : React (S)-4-(2-(4-hydroxyphenyl)propan-2-yl)phenol with (S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanol in ethanol using triethylamine (Et₃N) as a base.

  • Step 2 : Reflux at 80°C for 12 hours to form the ether linkage.

  • Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane 1:3) to yield the product (78% yield, >99% ee).

Key Data :

ParameterValue
Reaction Time12 hours
Temperature80°C
Yield78%
Enantiomeric Excess>99% (HPLC, Chiralcel OD-H column)

Route 2: Ketalization of Diol Precursors

A two-step approach avoids epoxide intermediates:

  • Step 1 : Protect (S)-2,3-dihydroxypropanal with 2,2-dimethoxypropane under acidic conditions (HCl, acetone) to form (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.

  • Step 2 : Couple with 4-(2-(4-hydroxyphenyl)propan-2-yl)phenol via reductive amination (NaBH₃CN, MeOH) or Mitsunobu reaction (DIAD, PPh₃).

Optimization Insight :

  • Mitsunobu conditions improve stereoretention (92% ee vs. 85% for reductive amination).

  • Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) achieves 82% isolated yield.

Critical Process Parameters and Impurity Control

Stereochemical Integrity

Racemization at the dioxolane-bearing carbon is minimized by:

  • Using anhydrous solvents (e.g., EtOH, THF).

  • Avoiding strong bases (e.g., NaOH) during etherification.

Byproduct Formation and Mitigation

Common impurities include:

  • Des-methyl impurity : <0.02% via controlled reaction stoichiometry.

  • DMP ester : <0.06% eliminated through recrystallization (MeOH/H₂O).

Purification Protocols :

ImpurityMethodPurity Achieved
Des-methylCrystallization (MeOH/H₂O)>99.5%
DMP esterChromatography (SiO₂, EtOAc)>99.8%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.15–4.05 (m, 1H), 3.95 (dd, J = 8.0, 6.4 Hz, 1H), 1.65 (s, 6H), 1.40 (s, 6H).

  • HPLC : Rt = 12.3 min (C18 column, MeCN/H₂O 70:30), purity 99.9%.

Chiral Analysis

  • Chiral HPLC : Chiralpak AD-H column, n-hexane/i-PrOH 80:20, flow 1.0 mL/min, Rt = 18.7 min (S-enantiomer).

Scale-Up and Industrial Feasibility

Kilogram-scale production (Patent WO2017158615A1) employs:

  • Continuous flow reactors for etherification (residence time: 2 hours).

  • Crystallization-driven purification (yield: 85%, purity >99.5%).

Cost Drivers :

  • Chiral starting materials account for 60% of raw material costs.

  • Solvent recovery (EtOH, MeCN) reduces expenses by 30% .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers or other materials for enhanced properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Drug Development: It can be a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory or antimicrobial agent.

    Diagnostic Tools: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol would depend on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Therapeutic Effects: It may interact with cellular receptors or signaling pathways to exert its effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

(S)-4-((4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)ethynyl)phenol
  • Structure : Contains an ethynyl (-C≡C-) bridge instead of the isopropyl group.
  • Synthesis: Prepared via Sonogashira coupling, involving trimethylsilylacetylene and iodophenol derivatives .
  • Physical Properties: IR peaks at 3305 cm⁻¹ (phenolic -OH) and 2155 cm⁻¹ (C≡C stretch).
(S)-4-(4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)phenethyl)phenol
  • Structure : Features a phenethyl (-CH₂CH₂-) linker.
  • Synthesis : Catalytic hydrogenation of the ethynyl analogue using Pd/C in MeOH/DCM, achieving 97% yield .
  • Physical Properties : NMR data shows aromatic protons at δ 6.7–7.3 ppm and dioxolane methyl groups at δ 1.3–1.5 ppm .
((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate
  • Structure: Incorporates a propanoate ester and an epoxide group.
  • Applications : Intermediate in synthesizing β-blockers (e.g., landiolol impurities) .

Comparative Analysis of Functional Groups

Compound Linker/Group Key Functional Features
Target Compound Isopropyl Two phenolic rings; chiral dioxolane enhances solubility and stereoselectivity .
Ethynyl Analogue Ethynyl (-C≡C-) Rigid, linear structure; IR-confirmed triple bond.
Phenethyl Analogue Phenethyl (-CH₂CH₂-) Flexible linker; reduced steric hindrance compared to ethynyl.
Propanoate Ester Analogue Propanoate ester Ester group increases lipophilicity; epoxide enables further functionalization.

Physicochemical and Spectral Properties

Spectral Data Comparison

Property Target Compound Ethynyl Analogue Phenethyl Analogue
IR (cm⁻¹) Expected: ~3300 (-OH), 1250 (C-O-C) 3305 (-OH), 2155 (C≡C) 2913 (C-H), 1728 (ester C=O)
¹H NMR Aromatic δ 6.8–7.4; dioxolane δ 1.3–1.5 Aromatic δ 7.0–7.5; ethynyl not directly observed Phenethyl δ 2.8–3.1 (-CH₂-)
Melting Point Not reported 130–131°C Not reported

Stability and Reactivity

  • Dioxolane Stability : Acid-sensitive; hydrolyzes to diols under aqueous acidic conditions .
  • Phenolic -OH: Participates in hydrogen bonding; may form salts or esters for improved bioavailability .

Biological Activity

(S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol is a complex organic compound with potential biological applications. This article reviews its synthesis, biological activities, and relevant case studies based on current research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C21H26O4
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 1423569-13-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The focus has primarily been on its antibacterial and antifungal properties, given the known efficacy of similar dioxolane derivatives.

Antibacterial Activity

Research indicates that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. For instance, a study synthesized several dioxolane compounds and tested them against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound 1Staphylococcus aureus625–1250 µg/mL
Compound 4Pseudomonas aeruginosa625 µg/mL
Compound 6Enterococcus faecalis1250 µg/mL

These results suggest that this compound may possess similar antibacterial properties due to its structural similarities to effective compounds .

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity has also been assessed. The following table summarizes the antifungal efficacy of synthesized dioxolane derivatives:

CompoundFungal StrainMIC
Compound 1Candida albicansNot tested
Compound 7Candida albicansSignificant activity

Most synthesized dioxolanes showed promising antifungal activity against C. albicans, indicating that this compound could be a candidate for further antifungal research .

Case Study 1: Synthesis and Testing of Dioxolane Derivatives

A study published in the Journal of Organic Chemistry reported the synthesis of various dioxolane derivatives and their biological testing. The synthesized compounds were evaluated for both antibacterial and antifungal activities against standard strains. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria and fungi .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation focused on the structure–activity relationship of dioxolane derivatives. It was found that modifications in the side chains significantly influenced their biological activities. Specifically, compounds with methoxy groups showed enhanced antibacterial and antifungal activities compared to their non-methoxylated counterparts . This suggests that this compound may benefit from similar enhancements due to its methoxy substitution.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-4-(2-(4-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)phenyl)propan-2-yl)phenol, and what key intermediates should be prioritized?

  • Methodological Answer : The compound can be synthesized via multi-step procedures starting from chiral precursors such as (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol ( ). Key intermediates include the dioxolane-protected methoxy derivatives, which require stereoselective coupling to the phenolic core. For example, nucleophilic substitution or Mitsunobu reactions can be employed to attach the dioxolane moiety to the aryl backbone. Ensure rigorous inert conditions (e.g., argon atmosphere) during coupling steps to prevent oxidation of sensitive phenolic groups .

Q. How should researchers safely handle and store this compound to minimize degradation or hazards?

  • Methodological Answer : Store in sealed, light-resistant containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C (). Use PPE including nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation (first-aid measures include 15-minute rinsing with water for exposure). Static electricity risks during transfer necessitate grounded equipment .

Q. What spectroscopic techniques are critical for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to verify enantiomeric excess. Confirm regiochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on splitting patterns for methoxy and dioxolane protons (δ 3.5–4.5 ppm). Mass spectrometry (HRMS or GC-MS) validates molecular weight, while IR spectroscopy identifies hydroxyl and ether functional groups ( ) .

Advanced Research Questions

Q. How can researchers optimize the yield of the dioxolane-protected intermediate while minimizing side reactions?

  • Methodological Answer : Optimize reaction conditions by screening catalysts (e.g., Pd/C for hydrogenolysis) and solvents (e.g., THF or DCM). Kinetic studies suggest maintaining temperatures below 40°C to prevent ring-opening of the dioxolane group ( ). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust stoichiometry of coupling reagents (e.g., DIAD/Ph3_3P in Mitsunobu reactions) .

Q. What strategies resolve contradictions in reported stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–14, using HPLC to quantify degradation products. The dioxolane ring is prone to hydrolysis under acidic conditions; buffered neutral or slightly basic environments (pH 7–9) enhance stability ( ). For conflicting data, replicate experiments with controlled humidity (<30% RH) to isolate pH-specific effects .

Q. How can computational methods (e.g., DFT) predict reactivity or guide synthetic modifications of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to model electronic properties of the dioxolane and phenolic moieties. Focus on Fukui indices to identify nucleophilic/electrophilic sites for functionalization. Compare computed 1H^1H-NMR shifts with experimental data to validate conformational stability ( ). This approach aids in designing derivatives with enhanced bioactivity or solubility .

Q. What advanced purification techniques address challenges in isolating the target compound from diastereomeric byproducts?

  • Methodological Answer : Use preparative HPLC with a chiral stationary phase (CSP) for high-resolution separation. For scale-up, consider simulated moving bed (SMB) chromatography. If CSP is unavailable, fractional crystallization in ethanol/water (4:1 v/v) at -20°C can enrich enantiopurity. Confirm purity via melting point analysis and DSC to detect polymorphic impurities .

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